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Introduction
The Evans Blue Dye (EBD) extravasation assay is a widely utilized method to assess in vivo

vascular permeability. EBD firmly binds to serum albumin, and under normal physiological

conditions, this large protein complex is retained within the vasculature. In instances of

increased vascular permeability, often associated with inflammation or injury, the EBD-albumin

complex extravasates into the surrounding tissues. The quantity of dye extracted from the

tissue is directly proportional to the extent of vascular leakage. This document provides a

comprehensive, step-by-step guide for performing EBD injections in rats, including detailed

protocols for dye preparation, administration, and quantification.

Principle of the Assay
Under normal physiological conditions, the endothelial lining of blood vessels forms a semi-

permeable barrier that restricts the passage of large molecules like albumin from the blood into

the interstitial fluid.[1] Evans Blue dye, when introduced into the bloodstream, rapidly binds to

serum albumin.[2] Pathological conditions such as inflammation can lead to the release of

vasoactive mediators (e.g., histamine, bradykinin, VEGF) that increase the permeability of this

barrier.[3] This allows the EBD-albumin complex to leak out of the blood vessels and

accumulate in the surrounding tissues. The amount of extravasated dye can then be quantified,

providing a reliable measure of vascular permeability.[4]
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Materials and Reagents
Evans Blue Dye (Sigma-Aldrich, Cat. No. E2129 or equivalent)

Sterile 0.9% saline or Phosphate Buffered Saline (PBS)

Formamide (for extraction)

Anesthetics (e.g., Ketamine/Xylazine mixture)

Syringes and needles (25-27 gauge for rats)[5]

Spectrophotometer or plate reader

Homogenizer

Centrifuge

Safety Precautions
Evans Blue Dye is considered a potential irritant and carcinogen.[6] Always handle EBD in a

certified chemical fume hood.[6] Wear appropriate personal protective equipment (PPE),

including gloves, a lab coat, and safety glasses.[6] Dispose of all contaminated materials and

sharps in accordance with institutional guidelines.[6]

Experimental Protocols
Protocol 1: Preparation of Evans Blue Dye Solution

Weighing and Dissolving: Weigh the desired amount of Evans Blue Dye powder in a fume

hood. Prepare a 2% (w/v) solution by dissolving 20 mg of EBD in 1 mL of sterile 0.9% saline

or PBS.[7] Other concentrations, such as 0.5% or 3%, can also be used depending on the

specific experimental needs.[8][9]

Mixing: Vortex the solution thoroughly to ensure the dye is completely dissolved.

Sterilization: Filter the EBD solution through a 0.22 µm syringe filter to remove any

particulate matter and ensure sterility.[9]
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Storage: The prepared solution can be stored at 4°C for a short period, protected from light.

For longer-term storage, consult the manufacturer's instructions.

Protocol 2: Administration of Evans Blue Dye
The choice of injection route depends on the experimental design and the researcher's

expertise. Intravenous injection provides rapid and complete distribution of the dye, while

intraperitoneal injection is technically simpler but may result in slower and less complete

absorption into the circulation.[10][11]

A. Intravenous (IV) Injection via the Tail Vein

Animal Preparation: Anesthetize the rat according to your institutionally approved protocol.

Place the rat on a warming pad to induce vasodilation of the tail veins, which facilitates

injection.[5]

Vein Visualization: Gently clean the tail with an alcohol wipe. The two lateral tail veins should

be visible.

Injection: Using a 25-27 gauge needle, carefully insert the needle into one of the lateral tail

veins at a shallow angle.[5]

Administration: Slowly inject the EBD solution. A successful injection will be indicated by the

clearing of blood in the vein as the blue dye is infused. If swelling occurs at the injection site,

the needle is not in the vein, and you should attempt the injection at a more proximal site.

Dosage: A common dosage for a 2% EBD solution is 2-3 mL/kg of body weight.[7]

Circulation Time: Allow the dye to circulate for a predetermined period, typically ranging from

30 minutes to 2 hours, depending on the experimental goals.[12][13]

B. Intraperitoneal (IP) Injection

Animal Restraint: Properly restrain the rat to expose the abdomen. Anesthesia may be used

if necessary.

Injection Site: Identify the lower right quadrant of the abdomen to avoid puncturing the

bladder or cecum.[14]
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Injection: Insert the needle at a 45-degree angle into the peritoneal cavity.

Administration: Inject the EBD solution.

Dosage: A common dosage for a 2% EBD solution is 4 mL/kg of body weight.[13]

Circulation Time: Be aware that absorption from the peritoneal cavity is slower than

intravenous administration.[10] Circulation times may need to be adjusted accordingly.

Protocol 3: Tissue Collection and Dye Extraction
Perfusion (Optional but Recommended): At the end of the circulation period, deeply

anesthetize the rat and perform a transcardial perfusion with saline or PBS to remove

intravascular EBD. This step is crucial for accurately measuring only the extravasated dye.

[12]

Tissue Harvesting: Dissect the tissues of interest (e.g., brain, lung, kidney, skin).

Washing and Weighing: Gently rinse the tissues with saline or PBS to remove any blood

from the surface. Blot the tissues dry and record their wet weight.

Homogenization: Homogenize the tissue samples in a known volume of formamide (e.g., 1

mL per 100 mg of tissue).[13]

Extraction: Incubate the homogenates at 55-60°C for 24-48 hours to extract the EBD from

the tissue.[4][13]

Centrifugation: Centrifuge the samples to pellet any tissue debris.

Protocol 4: Quantification of Evans Blue Dye
Sample Preparation: Collect the supernatant from the centrifuged samples.

Spectrophotometry: Measure the absorbance of the supernatant at approximately 620 nm

using a spectrophotometer.[15] Use formamide as a blank. To correct for turbidity, a second

reading at 740 nm can be taken and subtracted from the 620 nm reading.[16]
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Standard Curve: Prepare a standard curve using known concentrations of EBD in

formamide.

Calculation: Determine the concentration of EBD in your samples by comparing their

absorbance to the standard curve. The results are typically expressed as µg of EBD per

gram of tissue.

Data Presentation
The following tables summarize typical quantitative data for EBD injection protocols in rats.

These values can vary depending on the specific experimental conditions.

Table 1: Evans Blue Dye Solution Preparation and Dosages

Parameter Value Reference(s)

Dye Concentration 2% (w/v) in saline [7]

3% (w/v) in saline [9]

45 mg/kg [12]

50 mg/kg [17]

Injection Volume (IV) 2-3 mL/kg [7]

Injection Volume (IP) 4 mL/kg [13]

Circulation Time 30 min - 2 hours [12][13]

Table 2: Evans Blue Dye Extraction and Quantification
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Parameter Value Reference(s)

Extraction Solvent Formamide [4][12]

Incubation Temperature 55-70°C [4][12]

Incubation Time 18-48 hours [4][12]

Absorbance Wavelength 620 nm [15]

Turbidity Correction 740 nm [16]

Units of Measurement µg EBD / g tissue [13]

µL plasma / g retinal wet wt / hr [12]

Signaling Pathways and Visualization
Vascular permeability is a complex process regulated by multiple signaling pathways. The

diagrams below, generated using the DOT language, illustrate key pathways involved.

Vascular Endothelial Growth Factor (VEGF) Signaling
Vascular Endothelial Growth Factor (VEGF) is a potent inducer of vascular permeability.[18]

Upon binding to its receptor, VEGFR2, on endothelial cells, it initiates a signaling cascade that

leads to the disruption of cell-cell junctions.[19]
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Caption: VEGF signaling pathway leading to increased vascular permeability.

Bradykinin Signaling
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Bradykinin is an inflammatory mediator that increases vascular permeability by binding to its B2

receptor on endothelial cells, leading to the production of nitric oxide and subsequent junctional

disruption.[20][21]

Bradykinin B2 Receptor Gq protein PLC IP3 Ca²⁺ Release eNOS Nitric Oxide (NO) Increased Vascular
Permeability

Click to download full resolution via product page

Caption: Bradykinin signaling cascade resulting in enhanced vascular leakage.

Histamine Signaling
Histamine, released during allergic and inflammatory responses, binds to H1 receptors on

endothelial cells, triggering a signaling pathway that results in increased vascular permeability.

[22][23]
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Caption: Histamine-mediated signaling pathway leading to increased vascular permeability.

Experimental Workflow
The following diagram outlines the general experimental workflow for the Evans Blue Dye
extravasation assay in rats.
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Caption: Experimental workflow for the Evans Blue Dye vascular permeability assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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